molecular formula C10H20OS B1211199 S-Octyl ethanethioate

S-Octyl ethanethioate

Cat. No.: B1211199
M. Wt: 188.33 g/mol
InChI Key: NQMNVUDCUZKJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Octyl ethanethioate (IUPAC name: this compound) is a sulfur-containing ester characterized by an octyl group linked via a thioester bond to an acetyl moiety. Its molecular formula is C₁₀H₂₀OS, with a molecular weight of 188.33 g/mol. Thioesters like this compound are generally more reactive than oxygen esters due to the weaker C-S bond, influencing their stability and reactivity in industrial or biological systems.

Properties

Molecular Formula

C10H20OS

Molecular Weight

188.33 g/mol

IUPAC Name

S-octyl ethanethioate

InChI

InChI=1S/C10H20OS/c1-3-4-5-6-7-8-9-12-10(2)11/h3-9H2,1-2H3

InChI Key

NQMNVUDCUZKJRL-UHFFFAOYSA-N

SMILES

CCCCCCCCSC(=O)C

Canonical SMILES

CCCCCCCCSC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on structural similarity or functional relevance:

Pyridate (S-Octyl Carbonothioate Derivative)
  • CAS Number : 55512-33-9
  • Molecular Formula : C₁₉H₂₃ClN₂O₂S
  • Use : Herbicide (acts via inhibition of photosynthesis in weeds) .
  • Structure: Incorporates an S-octyl carbonothioate group attached to a 6-chloro-3-phenylpyridazinyl moiety.
  • Key Differences :
    • Pyridate’s complex aromatic structure enhances target specificity in plants, whereas S-octyl ethanethioate’s simpler structure may limit its direct herbicidal activity.
    • Pyridate’s chlorine and pyridazinyl groups contribute to its environmental persistence and bioactivity, unlike this compound, which lacks such functional groups.
Ethyl Oleate
  • CAS Number : 111-62-6
  • Molecular Formula : C₂₀H₃₈O₂
  • Use : Pharmaceutical excipient, lubricant, and cosmetic ingredient .
  • Key Differences: Ethyl oleate is an oxygen ester (oleic acid + ethanol), making it less reactive than thioesters like this compound. Ethyl oleate exhibits low acute toxicity (LD₅₀ > 5,000 mg/kg in rats), whereas thioesters may pose higher toxicity risks due to sulfur reactivity .

Comparative Data Table

Parameter This compound Pyridate Ethyl Oleate
Molecular Formula C₁₀H₂₀OS C₁₉H₂₃ClN₂O₂S C₂₀H₃₈O₂
Molecular Weight 188.33 g/mol 402.91 g/mol 310.51 g/mol
Functional Groups Thioester (S-octyl) Thioester + chloroaryl Oxygen ester (ethyl oleate)
Primary Use Synthetic intermediate? Herbicide Pharmaceutical/Cosmetic
Toxicity (Acute) Data unavailable Moderate (herbicide class) Low (LD₅₀ > 5,000 mg/kg)
Stability Hydrolytically unstable Moderate (aryl stabilization) High (stable ester)

Reactivity and Stability

  • This compound : Thioesters are prone to hydrolysis under acidic or alkaline conditions, releasing thiols and carboxylic acids. This reactivity is exploited in dynamic covalent chemistry but necessitates careful storage (e.g., inert atmospheres) .
  • Pyridate : The chloroaryl group stabilizes the molecule, extending its environmental half-life for herbicidal efficacy. However, photodegradation remains a concern .
  • Ethyl Oleate : Oxygen esters are hydrolytically stable under physiological conditions, making them suitable for topical formulations .

Environmental and Toxicological Profiles

  • Pyridate: Classified as a herbicide with moderate ecotoxicity.
  • This compound: Limited data, but analogous thioesters may exhibit higher aquatic toxicity due to sulfur-based reactivity.

Q & A

Q. What are the standard laboratory synthesis methods for S-Octyl ethanethioate?

this compound can be synthesized via Sonogashira cross-coupling reactions, where S-(4-ethynyl-phenyl) ethanethioate is coupled with dibrominated substrates under controlled conditions . Alternative routes include attaching thioester groups to aromatic intermediates, as seen in herbicide-related compounds like pyridate, which shares structural similarities . Purification typically involves column chromatography, followed by characterization using NMR and mass spectrometry (MS) to confirm molecular identity and purity .

Q. What are the recommended safety protocols for handling and storing this compound?

Store the compound in a sealed container at -20°C for long-term stability, with short-term storage at room temperature if used within two weeks . Handling requires personal protective equipment (PPE), including gloves and eye protection, to minimize skin/eye contact. Ensure adequate ventilation to avoid inhalation of vapors or aerosols .

Q. Which analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, particularly ¹H and ¹³C NMR, while High-Performance Liquid Chromatography (HPLC) assesses purity . Gas Chromatography-Mass Spectrometry (GC-MS) provides complementary data on molecular weight and fragmentation patterns. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Advanced Research Questions

Q. How can researchers mitigate degradation challenges during this compound synthesis?

Degradation risks, such as thioester bond hydrolysis, require inert reaction environments (e.g., argon/nitrogen atmospheres) and moisture-free solvents . Monitoring reaction progress via Thin-Layer Chromatography (TLC) or real-time MS can identify intermediate instability, enabling rapid optimization of reaction parameters like temperature and catalyst loading .

Q. How should contradictory data in purity assessments be resolved?

Discrepancies between HPLC purity (>95%) and elemental analysis results may arise from residual solvents or byproducts. Combine multiple methods: HPLC for organic impurities, Karl Fischer titration for water content, and inductively coupled plasma (ICP) spectroscopy for inorganic residues . Statistical analysis (e.g., ANOVA) can quantify measurement uncertainties .

Q. What experimental designs are suitable for studying this compound’s stability under varying conditions?

Accelerated stability studies under thermal (40–60°C), oxidative (H₂O₂ exposure), and photolytic (UV light) stress can predict degradation pathways . Use HPLC-MS to track degradation products and kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life .

Q. How can this compound’s role in herbicide mechanisms be investigated?

Its structural similarity to pyridate, a herbicidal thiocarbonate, suggests potential as a bioactive intermediate . Comparative studies using electrophysiological assays (e.g., plant membrane disruption) or enzyme inhibition assays (e.g., acetyl-CoA carboxylase activity) can elucidate its mode of action. Isotopic labeling (¹⁴C or ³H) may track metabolic pathways in plant models .

Methodological Notes

  • Data Presentation : Raw data (e.g., NMR spectra, chromatograms) should be archived in supplementary materials, with processed data (e.g., kinetic curves, statistical summaries) integrated into the main text .
  • Literature Review : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., commercial websites) to ensure credibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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S-Octyl ethanethioate
Reactant of Route 2
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S-Octyl ethanethioate

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